Calindol Amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Calindol Amide can be synthesized through the direct condensation of carboxylic acids and amines. One common method involves the use of titanium tetrachloride (TiCl4) as a catalyst in pyridine at 85°C . This reaction provides the amide product in moderate to excellent yields and high purity . Another method involves the use of electrosynthesis, which is a greener and more sustainable approach .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of activated carbodiimides or benzotriazole structures as coupling reagents . These methods are preferred due to their efficiency and the ability to produce large quantities of the compound with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions: Calindol Amide undergoes various chemical reactions, including nucleophilic acyl substitution, hydrolysis, and reduction .
Common Reagents and Conditions:
Nucleophilic Acyl Substitution: This reaction typically involves the use of acyl halides or anhydrides with amines.
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce carboxylic acids.
Reduction: The reduction of this compound to an amine can be achieved using lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions include carboxylic acids, amines, and various substituted amides .
Scientific Research Applications
Calindol Amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Calindol Amide involves its interaction with various molecular targets and pathways. The compound’s amide group plays a crucial role in its reactivity, allowing it to participate in nucleophilic acyl substitution reactions . This interaction is facilitated by the stabilization of the electrophilic carbonyl carbon, which enhances the compound’s reactivity towards nucleophiles .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O/c1-14(17-11-6-9-15-7-2-4-10-18(15)17)22-21(24)20-13-16-8-3-5-12-19(16)23-20/h2-14,23H,1H3,(H,22,24)/t14-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXUKYDIQFPOCY-CQSZACIVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462083 |
Source
|
Record name | Calindol Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374933-28-5 |
Source
|
Record name | Calindol Amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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